molecular formula C9H11NaO5S B2511598 Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate CAS No. 2470438-94-7

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate

Cat. No.: B2511598
CAS No.: 2470438-94-7
M. Wt: 254.23
InChI Key: JJBGMSKIPLLNDN-UHFFFAOYSA-M
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Description

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is an organic compound with the molecular formula C9H11NaO5S. It is a sodium salt derivative of 2,4-dimethoxy-6-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate typically involves the sulfonation of 2,4-dimethoxy-6-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances its solubility and reactivity, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

  • Sodium 2,4-dimethoxybenzenesulfonate
  • Sodium 2,6-dimethoxybenzenesulfonate
  • Sodium 4-methylbenzenesulfonate

Comparison: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility .

Properties

IUPAC Name

sodium;2,4-dimethoxy-6-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGMSKIPLLNDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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